Erythromycin nalidixate is synthesized through a straightforward reaction between erythromycin base and nalidixic acid. The process involves the formation of a salt through acid-base neutralization. Technical details indicate that this synthesis can be monitored using thin-layer chromatography and infrared spectroscopy to confirm the purity and homogeneity of the resultant compound. The synthesis typically yields a product that is very soluble in nonpolar solvents and freely soluble in polar solvents, indicating favorable physicochemical properties for pharmaceutical applications .
The molecular structure of erythromycin nalidixate can be described as a complex arrangement that combines features from both parent compounds. Erythromycin consists of a large lactone ring with multiple sugar moieties, while nalidixic acid features a bicyclic structure with a carboxylic acid group.
The structural integrity of erythromycin nalidixate allows it to interact effectively with bacterial ribosomes and DNA gyrase, contributing to its antimicrobial activity.
Erythromycin nalidixate undergoes several chemical reactions typical for both macrolides and quinolones. These include:
The stability of erythromycin nalidixate at room temperature (30 ± 1 degrees Celsius) indicates its potential for storage and use in pharmaceutical formulations .
Erythromycin nalidixate exhibits its antimicrobial effects through two primary mechanisms:
The combined action of these mechanisms enhances the efficacy of erythromycin nalidixate against various bacterial strains.
The physical and chemical properties of erythromycin nalidixate are crucial for understanding its behavior in biological systems:
These properties make erythromycin nalidixate a suitable candidate for further development in therapeutic applications.
Erythromycin nalidixate has several scientific uses:
Erythromycin nalidixate is a semisynthetic hybrid compound formed through the molecular integration of two distinct antibiotic classes: a macrolide (erythromycin) and a quinolone (nalidixic acid). Chemically, it is classified as an erythromycin salt ester where the C-2'' hydroxyl group of the erythromycin desosamine sugar is esterified with the carboxylic acid moiety of nalidixic acid. This structural fusion creates a single chemical entity (C~46~H~65~N~3~O~14~) designed to potentially harness the pharmacological properties of both parent compounds [3] [10]. The hybrid exhibits a unique dual-targeting mechanism, theoretically enabling simultaneous inhibition of bacterial protein synthesis (via erythromycin moiety) and DNA replication (via nalidixic acid moiety) [7] [9]. Its molecular weight is approximately 908.02 g/mol, reflecting the combined structures of both antibiotics [3] [7].
Table 1: Fundamental Chemical Characteristics of Erythromycin Nalidixate and Parent Compounds
Property | Erythromycin Nalidixate | Erythromycin | Nalidixic Acid |
---|---|---|---|
Chemical Class | Macrolide-Quinolone Hybrid | Macrolide | Quinolone |
Molecular Formula | C~46~H~65~N~3~O~14~ | C~37~H~67~NO~13~ | C~12~H~12~N~2~O~3~ |
Primary Mechanism | Dual-targeting | 50S Ribosomal inhibition | DNA gyrase inhibition |
Ionizable Groups | Tertiary amine (macrolide), Carboxylic acid (quinolone) | Tertiary amine | Carboxylic acid |
Solubility Profile | Low water solubility, improved lipid solubility | Hydrophobic | Low water solubility |
The development of erythromycin nalidixate emerged during the golden age of antibiotic hybridization (1970s-1980s), a period marked by strategic efforts to overcome expanding antibiotic resistance and broaden antimicrobial spectra. Erythromycin, the foundational macrolide component, was first isolated in 1952 from Saccharopolyspora erythraea (originally Streptomyces erythreus) found in Philippine soil samples [1] [10]. Its clinical introduction provided a critical alternative for penicillin-allergic patients. Nalidixic acid, the quinolone component, was discovered earlier (1962) during chloroquine synthesis research and became the progenitor of the quinolone class [7] [10].
The rational design of erythromycin nalidixate was driven by three scientific imperatives:
Table 2: Historical Timeline of Key Developments
Year | Event | Significance |
---|---|---|
1952 | Isolation of Erythromycin | McGuire et al. identify erythromycin from Saccharopolyspora erythraea [1] [10] |
1962 | Synthesis of Nalidixic Acid | First quinolone antibiotic discovered during antimalarial research [7] [10] |
1970s | Hybrid Antibiotic Research Expansion | Pharmaceutical R&D focuses on molecular hybridization to combat resistance [9] [10] |
Late 1970s | Erythromycin Nalidixate Synthesis | Strategic esterification creates the hybrid molecule [9] [10] |
The structural architecture of erythromycin nalidixate reveals a precise molecular fusion. The erythromycin moiety retains its characteristic 14-membered lactone ring core with a desosamine sugar (containing the dimethylamino group critical for ribosomal binding) and a cladinose sugar [1] [4]. The nalidixic acid moiety preserves its essential 1,8-naphthyridine core structure with the carboxylic acid group and ethyl group at position 1, and methyl group at position 4 [7]. The critical linkage occurs via an ester bond formed between the C-2'' hydroxyl group of the desosamine sugar in erythromycin and the carboxylic acid group of nalidixic acid. This esterification modifies the polarity of both components [4] [10].
Key structural consequences of this hybridization include:
Table 3: Structural Elements and Their Origins in Erythromycin Nalidixate
Structural Feature | Derived From | Functional Role |
---|---|---|
14-membered Lactone Ring | Erythromycin | Binds 23S rRNA of bacterial 50S ribosomal subunit [1] |
Desosamine Sugar | Erythromycin | Facilitates ribosome binding; site of esterification (C-2'' OH) [4] |
Cladinose Sugar | Erythromycin | Stabilizes macrolactone conformation; not involved in linkage [1] |
1,8-Naphthyridine Core | Nalidixic Acid | Intercalates into DNA gyrase/topoisomerase IV complex [7] |
Ethyl Group (N-1 position) | Nalidixic Acid | Critical for quinolone-DNA-enzyme complex stability [7] |
Ester Bond Linkage | Synthetic Junction | Covalently links molecules; may act as a hydrolysable prodrug linker [10] |
The hybrid structure exemplifies rational pharmacophore conservation – both erythromycin's C-5 sugar tertiary amine and nalidixic acid's keto-acid motif (chelator for DNA gyrase Mg²⁺ ions) remain unmodified and functionally accessible. This design preserves the essential pharmacophoric elements required for dual antibacterial activity [3] [7] [9]. However, the steric bulk introduced by the linkage potentially influences bacterial membrane penetration and target binding kinetics compared to the individual agents or their physical mixtures.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7